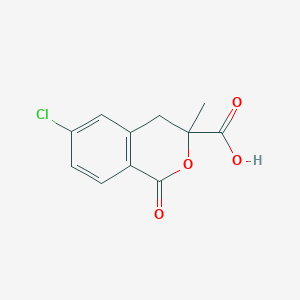![molecular formula C14H14FNO4S2 B2931038 Methyl 3-[(4-fluorobenzyl)(methylsulfonyl)amino]thiophene-2-carboxylate CAS No. 892283-09-9](/img/structure/B2931038.png)
Methyl 3-[(4-fluorobenzyl)(methylsulfonyl)amino]thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[(4-fluorobenzyl)(methylsulfonyl)amino]thiophene-2-carboxylate, also known as FMST, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. FMST is a thiophene-based compound that is synthesized through a multi-step process involving the reaction of various chemical compounds.
作用機序
The mechanism of action of Methyl 3-[(4-fluorobenzyl)(methylsulfonyl)amino]thiophene-2-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. Additionally, Methyl 3-[(4-fluorobenzyl)(methylsulfonyl)amino]thiophene-2-carboxylate has been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
Methyl 3-[(4-fluorobenzyl)(methylsulfonyl)amino]thiophene-2-carboxylate has been shown to have both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of COX-2 and AKT, as mentioned previously. Physiologically, it has been shown to reduce inflammation and inhibit the growth of certain cancer cells.
実験室実験の利点と制限
One advantage of using Methyl 3-[(4-fluorobenzyl)(methylsulfonyl)amino]thiophene-2-carboxylate in lab experiments is its potential as an anticancer and anti-inflammatory agent. Additionally, Methyl 3-[(4-fluorobenzyl)(methylsulfonyl)amino]thiophene-2-carboxylate is relatively easy to synthesize, making it readily available for use in lab experiments. However, one limitation of using Methyl 3-[(4-fluorobenzyl)(methylsulfonyl)amino]thiophene-2-carboxylate in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experiments.
将来の方向性
For the study of Methyl 3-[(4-fluorobenzyl)(methylsulfonyl)amino]thiophene-2-carboxylate include further investigation of its potential as a therapeutic agent, elucidation of its mechanism of action, and optimization of its synthesis to improve its solubility and bioavailability.
合成法
The synthesis of Methyl 3-[(4-fluorobenzyl)(methylsulfonyl)amino]thiophene-2-carboxylate involves a multi-step process that begins with the reaction of 3-bromothiophene with methyl 2-bromoacetate in the presence of a base. This reaction results in the formation of methyl 3-bromo-thiophene-2-carboxylate. The next step involves the reaction of this compound with sodium hydride and methylsulfonyl chloride, resulting in the formation of methyl 3-(methylsulfonyl)thiophene-2-carboxylate. The final step involves the reaction of this compound with 4-fluorobenzylamine in the presence of a base, resulting in the formation of Methyl 3-[(4-fluorobenzyl)(methylsulfonyl)amino]thiophene-2-carboxylate.
科学的研究の応用
Methyl 3-[(4-fluorobenzyl)(methylsulfonyl)amino]thiophene-2-carboxylate has shown potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of certain cancer cells. Additionally, Methyl 3-[(4-fluorobenzyl)(methylsulfonyl)amino]thiophene-2-carboxylate has been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
特性
IUPAC Name |
methyl 3-[(4-fluorophenyl)methyl-methylsulfonylamino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO4S2/c1-20-14(17)13-12(7-8-21-13)16(22(2,18)19)9-10-3-5-11(15)6-4-10/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPHQFNMEWIWAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)N(CC2=CC=C(C=C2)F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(4-fluorobenzyl)(methylsulfonyl)amino]thiophene-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


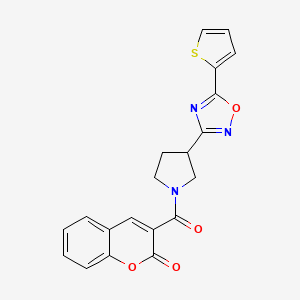
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propylbenzenesulfonamide](/img/structure/B2930959.png)
![6-butyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2930960.png)
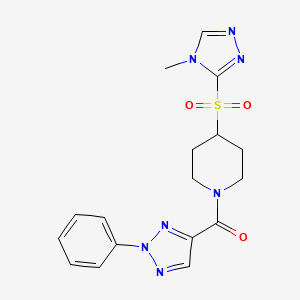
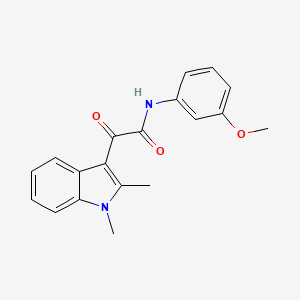
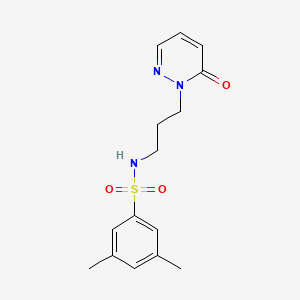
![5-((3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2930966.png)
![5-chloro-N-[2-(2-fluorophenyl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2930969.png)
![Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B2930970.png)
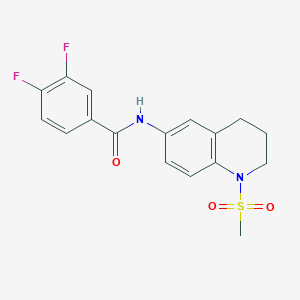
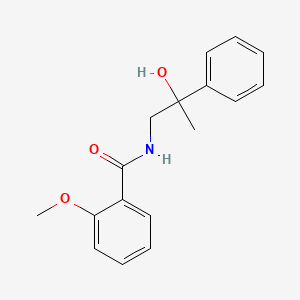
![3-amino-N-(4-methyl-1,3-oxazol-2-yl)-6-(pyridin-4-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2930976.png)
